![molecular formula C19H23ClN4S B3129219 2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone CAS No. 339017-99-1](/img/structure/B3129219.png)

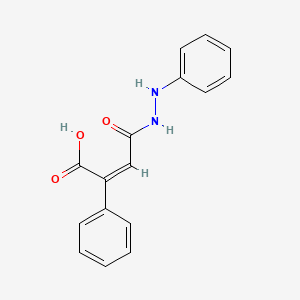

2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone

Übersicht

Beschreibung

The compound “2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone” is a chemical substance with the CAS number 339017-99-1 .

Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, etc., are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

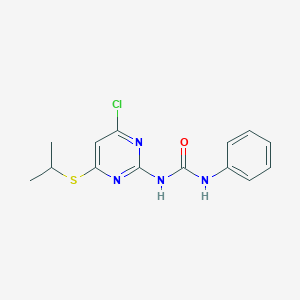

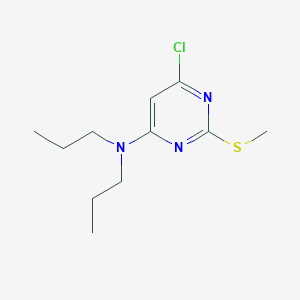

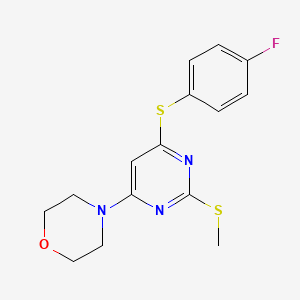

Heterocyclic Compound Synthesis : Research focused on synthesizing heterocyclic derivatives, such as pyrimidine hydrazones, has demonstrated their significance in drug discovery, highlighting their anticancer, antimicrobial, antioxidant, and antiviral activities. The structural variations in these compounds, achieved through different synthetic routes, allow for the exploration of a wide range of biological activities (Sanchit, Luhach, Shukla, & Yadav, 2015) .

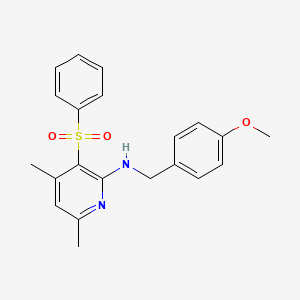

Antibacterial Applications : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, with some showing promising antibacterial activity against various pathogens. This underscores the potential of such compounds in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013) .

Synthesis and Chemical Properties

Regioselective Synthesis : Studies on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones have shown efficient methodologies for creating compounds with potential biological activities, showcasing the versatility of pyrimidin-4-ones as core structures for further chemical modifications (Dos Santos et al., 2015) .

Nucleophilic Substitution Reactions : The synthesis and reactions of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones with nucleophiles like morpholine or hydrazine result in the substitution of the methylsulfanyl group, leading to compounds with varied functional groups and potential for further application in medicinal chemistry (Khudina, Burgart, & Saloutin, 2014) .

Analytical and Functional Applications

- Chemo-sensing and Imaging : Salicylaldehyde-based hydrazones have been prepared and structurally characterized, exhibiting fluorescence "turn on" response toward Al3+ in a mixture of dimethyl formamide/water. This sensitivity tuning for selective fluorescent sensing demonstrates the utility of hydrazone compounds in environmental monitoring and biological imaging (Rahman et al., 2017) .

Eigenschaften

IUPAC Name |

N-[(E)-[(2Z)-2-benzylideneheptylidene]amino]-6-chloro-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4S/c1-3-4-6-11-16(12-15-9-7-5-8-10-15)14-21-24-18-13-17(20)22-19(23-18)25-2/h5,7-10,12-14H,3-4,6,11H2,1-2H3,(H,22,23,24)/b16-12-,21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSNKSVSBDQAOI-VUJNTXNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C=NNC2=CC(=NC(=N2)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=C/C1=CC=CC=C1)/C=N/NC2=CC(=NC(=N2)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B3129142.png)

![Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate](/img/structure/B3129152.png)

![methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B3129164.png)

![[(2-fluorophenyl)methoxy]urea](/img/structure/B3129183.png)

![[(2-Chloro-6-fluorophenyl)methoxy]urea](/img/structure/B3129186.png)

![5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B3129226.png)

![Ethyl 4-[3,5-bis(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129242.png)

![Ethyl 4-[2-chloro-5-(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129243.png)